molecular formula C42H59N9O13S B12766577 N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin [German] CAS No. 87876-28-6

N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin [German]

Cat. No.: B12766577
CAS No.: 87876-28-6
M. Wt: 930.0 g/mol
InChI Key: OELWKQZSEMPZHD-UHFFFAOYSA-N
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Description

N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxycarbonyl group and a pentanoyl chain attached to a delta-aminophalloin core. Its distinct chemical properties make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin typically involves multiple steps, starting with the preparation of the methoxycarbonyl-pentanoyl precursor. This precursor is then reacted with delta-aminophalloin under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin analogs: These compounds have similar structures but with slight variations in the functional groups or chain length.

    Other delta-aminophalloin derivatives: Compounds with different substituents on the delta-aminophalloin core.

Uniqueness

N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are advantageous.

Properties

CAS No.

87876-28-6

Molecular Formula

C42H59N9O13S

Molecular Weight

930.0 g/mol

IUPAC Name

methyl 6-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]amino]-6-oxohexanoate

InChI

InChI=1S/C42H59N9O13S/c1-20-34(56)46-27-15-25-24-10-6-7-11-26(24)49-40(25)65-18-29(41(62)51-17-23(53)14-30(51)38(60)45-20)48-39(61)33(22(3)52)50-35(57)21(2)44-37(59)28(47-36(27)58)16-42(4,63)19-43-31(54)12-8-9-13-32(55)64-5/h6-7,10-11,20-23,27-30,33,49,52-53,63H,8-9,12-19H2,1-5H3,(H,43,54)(H,44,59)(H,45,60)(H,46,56)(H,47,58)(H,48,61)(H,50,57)

InChI Key

OELWKQZSEMPZHD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCCCC(=O)OC)O)C)C(C)O

Origin of Product

United States

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